molecular formula C24H29N5O5 B2873072 Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252930-94-1

Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2873072
CAS No.: 1252930-94-1
M. Wt: 467.526
InChI Key: GZFLLNNUFYPYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:

  • A 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group.
  • A 3,4-dimethoxyphenyl substituent at position 2.
  • A methyl ester at position 4.
  • A 6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl} side chain, introducing a pyridine-piperazine hybrid moiety.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5/c1-32-18-8-7-16(14-19(18)33-2)22-21(23(30)34-3)17(26-24(31)27-22)15-28-10-12-29(13-11-28)20-6-4-5-9-25-20/h4-9,14,22H,10-13,15H2,1-3H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFLLNNUFYPYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Substituent Variations at Position 4
  • Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate (): Lacks the piperazinylmethyl group at position 5. Exhibits thymidine phosphorylase (TP) inhibition (IC50 = 424.1 ± 0.9 µM, 59% inhibition) .
  • Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-THP-5-carboxylate ():

    • Replaces the aryl group with a thiophene ring .
    • Shows higher potency (IC50 = 350.6 ± 0.6 µM) , suggesting heteroaromatic groups may enhance TP inhibition.
Piperazinylmethyl Modifications at Position 6
  • Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-THP-5-carboxylate ():

    • Features dual chlorophenyl substituents on the piperazine ring.
    • Increased lipophilicity may improve blood-brain barrier penetration, but chlorine’s electron-withdrawing effects could reduce binding affinity compared to the pyridine-containing target compound.
  • Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate ():

    • Incorporates a pyrazole moiety instead of piperazine.
    • Demonstrates antibacterial and antitumor activity , highlighting the role of nitrogen-rich heterocycles in bioactivity.

Electronic and Steric Effects

Methoxy vs. Hydroxy/Chloro Substituents
  • Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate (EDMT, ): DFT studies reveal methoxy groups increase electron density on the THP ring, stabilizing frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) .
Piperazine vs. Pyridine-Piperazine Hybrid
  • The target compound’s pyridin-2-yl-piperazine group introduces:
    • Basic nitrogen atoms for hydrogen bonding.
    • Conformational rigidity due to the pyridine ring, which may enhance selectivity for specific receptors.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity :
    • The target compound’s LogP is estimated to be lower than chlorophenyl analogs () due to the polar pyridine-piperazine group, improving aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.